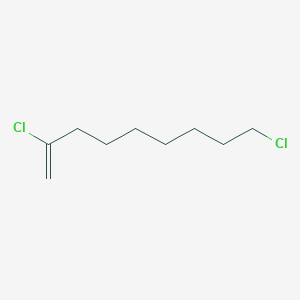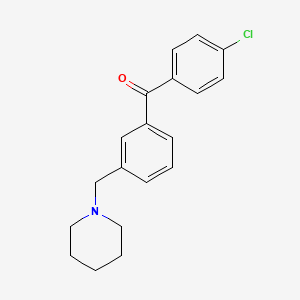
8-(3-氯苯基)-8-氧代辛腈
描述
8-(3-Chlorophenyl)-8-oxooctanenitrile, also known as 8-chloro-3-phenyloctanenitrile, is a synthetic compound of interest to scientists due to its various applications in research and development. It is a derivative of octanenitrile, and is composed of an eight-carbon chain with a 3-chlorophenyl group attached to one end and an 8-oxooctanenitrile group attached to the other end. 8-(3-Chlorophenyl)-8-oxooctanenitrile has been studied in a variety of contexts, including its synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学研究应用
Histamine H1 Receptor Antagonists
Histamine is a biologically active substance involved in complex physiological processes. It plays a crucial role in allergic reactions. The H1 receptor subtype is particularly relevant for allergic diseases. Researchers have explored the design and synthesis of novel compounds to act as H1 receptor antagonists, which can mitigate allergic symptoms8-(3-Chlorophenyl)-8-oxooctanenitrile could potentially serve as a scaffold for developing new anti-allergic drugs .
Triazole Derivatives
Triazoles are heterocyclic compounds with diverse therapeutic applications. They exhibit antioxidant, anti-inflammatory, anticancer, antidiabetic, antihypertensive, antiviral, antitubercular, antifungal, and antimicrobial effects8-(3-Chlorophenyl)-8-oxooctanenitrile could be modified to incorporate a triazole moiety, expanding its pharmacological potential .
Biofilm Inhibition
Biofilms—aggregates of microorganisms—pose challenges in healthcare and industry due to their resistance to antibiotics. Researchers investigate compounds that inhibit biofilm formation8-(3-Chlorophenyl)-8-oxooctanenitrile derivatives might exhibit antibiofilm activity, making them relevant for combating bacterial infections .
作用机制
Target of Action
The primary target of 8-(3-Chlorophenyl)-8-oxooctanenitrile, also known as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is the mitochondrial oxidative phosphorylation process . It acts as a chemical inhibitor of this process, disrupting the normal functioning of the mitochondria, which are the powerhouses of the cell .
Mode of Action
CCCP interacts with its target by acting as a protonophore . This means it facilitates the transport of protons (H+ ions) across the inner mitochondrial membrane . Normally, the electron transport chain in the mitochondria creates a proton gradient, which is used to generate ATP, the cell’s main energy currency . CCCP disrupts this gradient, reducing the ability of ATP synthase to function optimally . This uncoupling of the proton gradient essentially disrupts the cell’s energy production .
Biochemical Pathways
The action of CCCP affects the electron transport chain in the mitochondria . This chain is a series of protein complexes that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to create a proton gradient across the inner mitochondrial membrane . By disrupting this gradient, CCCP affects the downstream production of ATP, impacting various cellular processes that rely on this energy source .
Pharmacokinetics
Given its impact on cellular energy production, it can be inferred that it readily crosses cell membranes to reach its target in the mitochondria . Its bioavailability, half-life, and elimination pathways would be crucial factors influencing its pharmacological effects and potential toxicity.
Result of Action
The primary result of CCCP’s action is the disruption of cellular energy production . By uncoupling the proton gradient in the mitochondria, it reduces the production of ATP . This can lead to cell stress and, in severe cases, cell death . It’s worth noting that mild doses inducing partial decoupling have been shown to increase lifespan in certain models, suggesting a degree of hormesis .
属性
IUPAC Name |
8-(3-chlorophenyl)-8-oxooctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-13-8-6-7-12(11-13)14(17)9-4-2-1-3-5-10-16/h6-8,11H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALIDCNFUSVLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642238 | |
| Record name | 8-(3-Chlorophenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-74-3 | |
| Record name | 3-Chloro-η-oxobenzeneoctanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3-Chlorophenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















